molecular formula C17H14F3N3O8 B2885719 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2377032-39-6

2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2885719
CAS No.: 2377032-39-6
M. Wt: 445.307
InChI Key: DVLANAHULWVZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C17H14F3N3O8 and its molecular weight is 445.307. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid; trifluoroacetic acid, is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in various biological processes, including limb outgrowth and the formation of neural structures during embryogenesis .

Mode of Action

This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . By forming a complex with cereblon, it enables the tagging of specific proteins for degradation . This process alters the levels of these proteins within the cell, impacting various downstream effects and biochemical pathways .

Pharmacokinetics

Its physical form as a powder suggests that it could be administered in several ways, potentially influencing its bioavailability.

Result of Action

The primary result of the compound’s action is the degradation of specific proteins within the cell . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins . For example, if the proteins targeted are involved in disease processes, their degradation could potentially halt or reverse the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is noted to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the efficacy of the compound could be influenced by the physiological environment within the body, such as pH levels, presence of other molecules, and the specific characteristics of the target cells .

Properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6.C2HF3O2/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;3-2(4,5)1(6)7/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLANAHULWVZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.